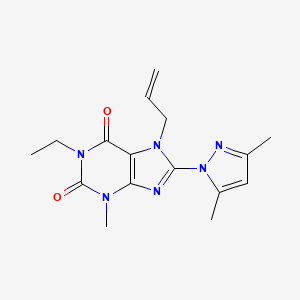
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a useful research compound. Its molecular formula is C16H20N6O2 and its molecular weight is 328.376. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 8-(3,5-dimethyl-1H-pyrazol-1-yl)-1-ethyl-3-methyl-7-(prop-2-en-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a member of the pyrazole family and has garnered attention due to its potential biological activities. This article explores the biological properties of this compound, including its anticancer effects, antimicrobial activities, and mechanisms of action based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is C13H18N4O2 with a molecular weight of approximately 250.31 g/mol. The compound features a complex structure that includes a tetrahydropurine core substituted with a pyrazole ring and an allyl group.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing pyrazole moieties. For instance, derivatives similar to the target compound have shown significant cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8-(3,5-dimethylpyrazolyl) derivative | HCT116 (colon cancer) | 193.93 | Induction of apoptosis via caspase activation |
| 8-(3,5-dimethylpyrazolyl) derivative | A549 (lung cancer) | 208.58 | Inhibition of cell proliferation |
In one study, a closely related pyrazole compound demonstrated an IC50 value of 193.93 µM against HCT116 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-fluorouracil (IC50 = 371.36 µM) . The mechanism involved the activation of caspases, particularly caspase 3, leading to programmed cell death .
Antimicrobial Activity
The pyrazole ring system is known for its antimicrobial properties. Compounds derived from this structure have exhibited activity against various pathogens:
- Antibacterial : Some derivatives showed effectiveness against Gram-positive and Gram-negative bacteria.
- Antifungal : Certain pyrazole compounds have been reported to inhibit fungal growth.
For example, studies indicate that specific pyrazole derivatives can inhibit the growth of Staphylococcus aureus and Escherichia coli, showcasing their potential as antimicrobial agents .
Anti-inflammatory Effects
The anti-inflammatory properties of pyrazole derivatives are also noteworthy. They have been shown to inhibit cyclooxygenase enzymes (COX), which play a critical role in inflammation pathways:
| Study Focus | Result |
|---|---|
| COX Inhibition | Significant reduction in inflammatory markers in vitro |
Research indicates that these compounds can effectively reduce inflammation by modulating cytokine production and inhibiting COX activity .
The biological activities of This compound may be attributed to several mechanisms:
- Caspase Activation : Induction of apoptosis through caspase pathways is a prominent mechanism observed in anticancer studies.
- Enzyme Inhibition : Inhibition of COX enzymes contributes to its anti-inflammatory effects.
- Antimicrobial Action : Disruption of bacterial cell walls or interference with metabolic pathways in pathogens.
Case Studies
Several case studies illustrate the effectiveness of pyrazole derivatives in clinical and preclinical settings:
- Cytotoxicity Studies : A study involving various pyrazole derivatives found that modifications on the pyrazole ring significantly affect their cytotoxic potential against different cancer cell lines .
- In Vivo Studies : Animal models treated with pyrazole compounds demonstrated reduced tumor sizes and improved survival rates compared to control groups .
特性
IUPAC Name |
8-(3,5-dimethylpyrazol-1-yl)-1-ethyl-3-methyl-7-prop-2-enylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6O2/c1-6-8-21-12-13(19(5)16(24)20(7-2)14(12)23)17-15(21)22-11(4)9-10(3)18-22/h6,9H,1,7-8H2,2-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHLLBPVFKRPQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(N2CC=C)N3C(=CC(=N3)C)C)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














